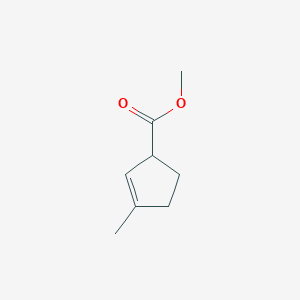![molecular formula C6H14N2O3 B13806665 (2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid: is an organic compound that belongs to the class of amino acids. It contains an amino group, a hydroxyl group, and a carboxyl group, making it a versatile molecule in various chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the amino and hydroxyl groups. One common method involves the use of amino alcohols and carboxylic acids under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The process may also include purification steps such as crystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: In biological research, it serves as a model compound to study enzyme-substrate interactions and protein folding mechanisms.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, facilitating various biochemical reactions and pathways.
Comparaison Avec Des Composés Similaires
- (2S)-2-[(2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid
- (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid
Uniqueness: The presence of both amino and hydroxyl groups in (2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid makes it unique in its reactivity and versatility. It can participate in a wide range of chemical reactions and has diverse applications in various fields.
Propriétés
Formule moléculaire |
C6H14N2O3 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid |
InChI |
InChI=1S/C6H14N2O3/c1-4(6(10)11)8-3-5(9)2-7/h4-5,8-9H,2-3,7H2,1H3,(H,10,11)/t4-,5?/m0/s1 |
Clé InChI |
MEMLAZUOYHYCPF-ROLXFIACSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NCC(CN)O |
SMILES canonique |
CC(C(=O)O)NCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


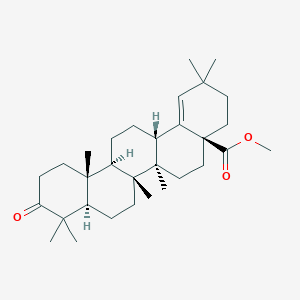
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
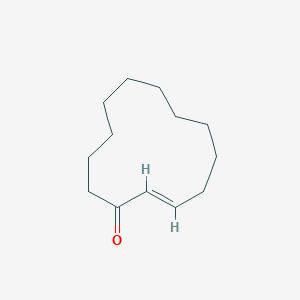
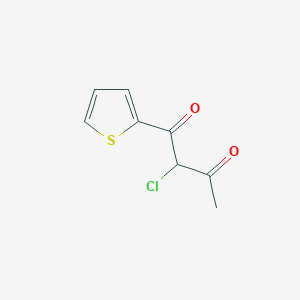

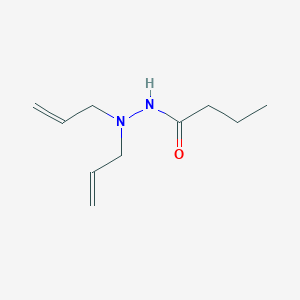
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
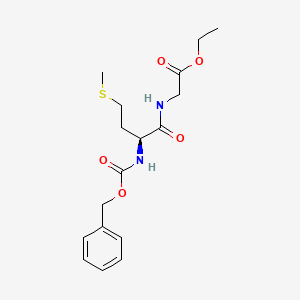


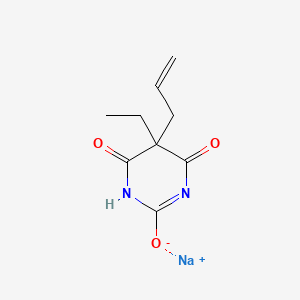
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
